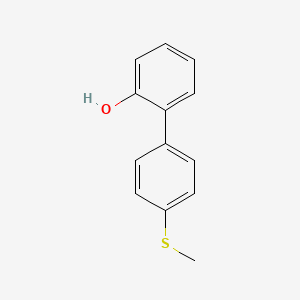

![molecular formula C17H20N2O4 B2519640 1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide CAS No. 903188-32-9](/img/structure/B2519640.png)

1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

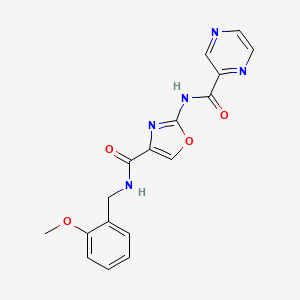

The compound "1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar structures are discussed, such as piperidine carboxamides, which are often explored for their potential as therapeutic agents due to their interaction with biological targets.

Synthesis Analysis

The synthesis of piperidine carboxamides can be complex, involving multiple steps and the careful selection of functional groups to achieve the desired biological activity. For example, the synthesis of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors involved high-throughput screening and the triazine heterocycle was found to be critical for potency and selectivity . Similarly, the synthesis of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides involved analogue-based rational design and the exploration of the effects of functional groups on the chromene ring . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperidine carboxamides is crucial for their biological activity. The presence of specific substituents and functional groups can significantly influence the potency and selectivity of these compounds. For instance, the phenyl group substitution was important for reducing clearance and improving oral exposure in the case of soluble epoxide hydrolase inhibitors . The stereochemistry of the compounds, as seen in the TRPM8 antagonists, also plays a significant role, with (R)-(-)-isomers being more potent than their (S)-(+)-counterparts .

Chemical Reactions Analysis

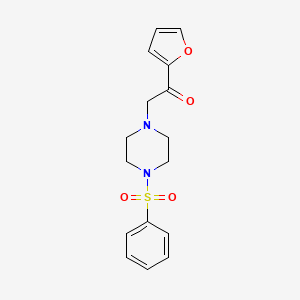

Piperidine carboxamides can undergo various chemical reactions depending on their substituents. The compounds may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. For example, the 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors showed robust effects on a serum biomarker, indicating in vivo target engagement . The antiproliferative activity of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides suggests their interaction with tubulin, inhibiting its function .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine carboxamides, such as solubility, stability, and oral bioavailability, are essential for their pharmacological evaluation. The pharmacokinetic profile of these compounds, including absorption, distribution, metabolism, and excretion, determines their suitability for in vivo studies. The compound (R)-(-)-10e, a TRPM8 antagonist, demonstrated a good pharmacokinetic profile and efficacy in rodent models of neuropathic pain . These properties are critical for the development of a new drug and would be relevant to the analysis of "1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide".

Applications De Recherche Scientifique

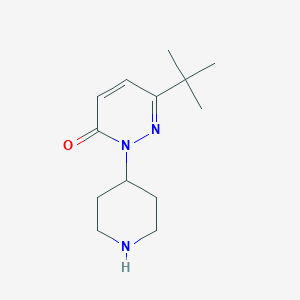

Piperazine and Piperidine Derivatives in Therapeutics

Piperidine and piperazine derivatives are prominent in medicinal chemistry due to their extensive pharmacological applications. A literature review highlighted the anti-mycobacterial activity of piperazine analogues, underscoring their importance in developing treatments against Mycobacterium tuberculosis, including drug-resistant strains. These findings indicate a pathway for investigating the therapeutic potential of similar compounds, including 1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide, particularly in antimicrobial applications (Girase et al., 2020).

Pharmacodynamics and Pharmacokinetics

The pharmacodynamic and pharmacokinetic properties of compounds structurally related to piperidine derivatives, such as cisapride, highlight the significance of piperidine in enhancing gastrointestinal motility. These studies provide a framework for understanding how modifications in the piperidine scaffold affect drug action and metabolism, potentially guiding research on the metabolic pathways and therapeutic applications of 1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide (McCallum et al., 1988).

Insecticidal Activity of Piper Derivatives

Research into the insecticidal properties of Piper spp. and their derivatives, including piperamides, reveals potential avenues for the application of piperidine analogues in pest control. The efficacy of Piper extracts against various pests underscores the potential of exploring 1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide and similar compounds for biopesticide development (Scott et al., 2007).

Antioxidant Properties and DNA Binding

Hydroxycinnamic acids (HCAs) exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The structure-activity relationships (SARs) of HCAs offer insights into how structural features, including those resembling piperidine derivatives, influence antioxidant activity. This suggests a potential research direction for assessing the antioxidant capacity of 1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide (Razzaghi-Asl et al., 2013).

Orientations Futures

The future directions for research on “1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide” and similar compounds could include further investigation of their biological properties and potential applications in medicine . This could involve the development of new synthesis methods, the exploration of their mechanism of action, and the evaluation of their safety and efficacy in preclinical and clinical studies .

Propriétés

IUPAC Name |

1-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-10-6-15-13(8-14(10)20)12(7-16(21)23-15)9-19-4-2-11(3-5-19)17(18)22/h6-8,11,20H,2-5,9H2,1H3,(H2,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTXWGWUEXSHGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCC(CC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2519557.png)

![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2519559.png)

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2519561.png)

![5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2519568.png)

![2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride](/img/structure/B2519569.png)

![Tert-butyl [(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]carbamate](/img/structure/B2519576.png)

![N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)